molecular formula C24H16Cl3N3O2 B7747473 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile

Cat. No.: B7747473
M. Wt: 484.8 g/mol
InChI Key: QBMFQRFZZQPKLF-XNTDXEJSSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile is a complex organic compound that features a benzimidazole moiety, a methoxy group, and a trichlorobenzyl ether

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O2/c1-31-22-11-14(10-15(12-28)24-29-19-4-2-3-5-20(19)30-24)6-9-21(22)32-13-16-17(25)7-8-18(26)23(16)27/h2-11H,13H2,1H3,(H,29,30)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMFQRFZZQPKLF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=C(C=CC(=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=C(C=CC(=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Acrylonitrile Moiety: This step involves the reaction of the benzimidazole derivative with an appropriate acrylonitrile compound, often under basic conditions.

    Etherification: The final step involves the etherification of the intermediate with 2,3,6-trichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The methoxy and trichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include benzimidazole derivatives with additional oxygen functionalities.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)acrylonitrile: Lacks the methoxy and trichlorobenzyl groups.

    3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile: Lacks the benzimidazole moiety.

Uniqueness

The uniqueness of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)phenyl)acrylonitrile lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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